1,2-Dimethoxyethane
Overview
Description
1,2-Dimethoxyethane, also known as ethylene glycol dimethyl ether, is an organic compound with the molecular formula C4H10O2. It is a colorless, transparent liquid that is miscible with water and many organic solvents. This compound is widely used as a solvent in various chemical reactions and industrial processes due to its high boiling point and excellent solvating properties .
Mechanism of Action
Target of Action
1,2-Dimethoxyethane (DME) is an organic compound that belongs to the class of dialkyl ethers . It is often used as a solvent in various applications, including organometallic chemistry . The primary targets of DME are metal cations, where it acts as a bidentate ligand . This means it can bind to a single metal ion through two donor atoms, often leading to the formation of a ring structure.
Mode of Action
DME interacts with its targets, the metal cations, by forming coordinate covalent bonds . This interaction results in the formation of organometallic complexes, which are often used in various chemical reactions, including Grignard reactions and hydride reductions . DME’s ability to form these complexes is due to its two oxygen atoms, which can donate a pair of electrons to the metal ion.
Biochemical Pathways
It’s known that dme is used in the production of polypropylene oxide (ppo) by polymerization of propylene oxide . This process is catalyzed by double metal cyanide (DMC) catalysts .
Pharmacokinetics
It’s known that dme is miscible with water , which suggests that it could be readily absorbed and distributed in biological systems
Result of Action
The molecular and cellular effects of DME’s action largely depend on its application. In organometallic chemistry, the formation of complexes with metal cations can facilitate various chemical reactions . In the production of PPO, DME acts as a solvent, enabling the polymerization process .
Action Environment
The action, efficacy, and stability of DME can be influenced by various environmental factors. For instance, the presence of other solvents can affect DME’s ability to form complexes with metal cations . Additionally, temperature and pressure conditions can impact the stability of these complexes and the efficiency of the reactions they facilitate .
Biochemical Analysis
Biochemical Properties
1,2-Dimethoxyethane plays a significant role in biochemical reactions, particularly as a solvent. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions by stabilizing intermediates and transition states. For instance, this compound is known to interact with enzymes involved in polymerization reactions, enhancing their activity and efficiency. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which help in maintaining the structural integrity of the biomolecules during the reaction .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can impact cell signaling pathways by interacting with signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, depending on the context. For instance, this compound can inhibit certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical effects. Long-term exposure to this compound in in vitro or in vivo studies has been observed to cause alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level triggers noticeable changes in cellular processes. High doses of this compound can be toxic, leading to adverse effects such as cellular damage and metabolic disturbances .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by altering the activity of key enzymes in these pathways. For example, this compound can affect the levels of metabolites by modulating the activity of enzymes involved in their synthesis or degradation. These interactions are crucial for maintaining cellular homeostasis and metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical effects, as its presence in specific cellular regions can modulate local biochemical reactions .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be influenced by its localization, as different cellular environments can affect its interactions with biomolecules. For instance, this compound may localize to the mitochondria, where it can impact mitochondrial metabolism and energy production .
Preparation Methods
1,2-Dimethoxyethane can be synthesized through several methods:
Williamson Ether Synthesis: This method involves the reaction of 2-methoxyethanol with sodium to form the sodium salt of 2-methoxyethanol, which then reacts with chloromethane to produce this compound.
Industrial Production: Industrially, this compound is produced by the reaction of dimethyl ether with ethylene oxide.
Chemical Reactions Analysis
1,2-Dimethoxyethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents to form peroxides.
Reduction: It is used as a solvent in hydride reductions, such as those involving lithium aluminum hydride.
Substitution: It participates in nucleophilic substitution reactions, often serving as a solvent in Grignard reactions, Suzuki reactions, and Stille couplings
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Strong oxidizers like potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major products formed from these reactions depend on the specific reactants and conditions used. For example, in Grignard reactions, the major products are typically alcohols or other organometallic compounds .
Scientific Research Applications
1,2-Dimethoxyethane has numerous applications in scientific research:
Comparison with Similar Compounds
1,2-Dimethoxyethane is often compared with other similar compounds, such as:
Diethylene Glycol Dimethyl Ether: Similar in structure but with a longer ethylene glycol chain, leading to different solvating properties.
Tetrahydrofuran: Another common solvent with a similar boiling point but different chemical properties.
Dimethyl Sulfoxide: A polar aprotic solvent with different chemical reactivity and applications.
This compound is unique due to its combination of high boiling point, excellent solvating properties, and ability to act as a bidentate ligand, making it highly versatile in various chemical and industrial applications .
Properties
IUPAC Name |
1,2-dimethoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-5-3-4-6-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHFKEDIFFGKHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2, Array | |
Record name | 1,2-DIMETHOXYETHANE | |
Source | CAMEO Chemicals | |
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Record name | ETHYLENE GLYCOL DIMETHYL ETHER | |
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Record name | Dimethoxyethane | |
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URL | https://en.wikipedia.org/wiki/Dimethoxyethane | |
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Related CAS |
24991-55-7 | |
Record name | Polyethylene glycol dimethyl ether | |
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DSSTOX Substance ID |
DTXSID0025286 | |
Record name | Ethylene glycol dimethyl ether | |
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Molecular Weight |
90.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-dimethoxyethane appears as a liquid with a sharp odor. Less dense than water. Flash point 34 °F. Mildly toxic by ingestion and inhalation. Severely irritates skin and eyes. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid; [ICSC] Ether-like odor; [Merck Index] Fully miscible; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | 1,2-DIMETHOXYETHANE | |
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Record name | Ethane, 1,2-dimethoxy- | |
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Record name | 1,2-Dimethoxyethane | |
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Boiling Point |
185 °F at 760 mmHg (NTP, 1992), 82-83 °C @ 760 MM HG, 82-83 °C | |
Record name | 1,2-DIMETHOXYETHANE | |
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Record name | 1,2-Dimethoxyethane | |
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Flash Point |
32 °F (NTP, 1992), -2 °C, 29 °F(-2 °C) (CLOSED CUP), -2 °C c.c. | |
Record name | 1,2-DIMETHOXYETHANE | |
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Record name | 1,2-Dimethoxyethane | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), MISCIBLE WITH WATER, ALCOHOL; SOL IN HYDROCARBON SOLVENTS, SOL IN CHLOROFORM, ETHER, ACETONE, BENZENE, water solubility = 1.00X10+6 mg/l @ 25 °C, Solubility in water: miscible | |
Record name | 1,2-DIMETHOXYETHANE | |
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Density |
0.868 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.86285 @ 20 °C/4 °C, Relative density (water = 1): 0.86 | |
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Vapor Density |
3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (AIR= 1), Relative vapor density (air = 1): 3.1 | |
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Vapor Pressure |
40 mmHg at 51.3 °F ; 60 mmHg at 67.5 °F (NTP, 1992), 48.0 [mmHg], 48 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 6.4 | |
Record name | 1,2-DIMETHOXYETHANE | |
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Color/Form |
WATER-WHITE LIQUID, COLORLESS LIQUID | |
CAS No. |
110-71-4, 24991-55-7 | |
Record name | 1,2-DIMETHOXYETHANE | |
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Record name | 1,2-Dimethoxyethane | |
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Record name | 1,2-Dimethoxyethane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024991557 | |
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Record name | 1,2-Dimethoxyethane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01749 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,2-DIMETHOXYETHANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethane, 1,2-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylene glycol dimethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0025286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dimethoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DIMETHOXYETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXS24JF5IW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,2-DIMETHOXYETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/73 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL DIMETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-72 °F (NTP, 1992), -58 °C; ALSO REPORTED AS -71 °C, -58 °C | |
Record name | 1,2-DIMETHOXYETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3239 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2-Dimethoxyethane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01749 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,2-DIMETHOXYETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/73 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL DIMETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.